Kadcoccilactone K

Description

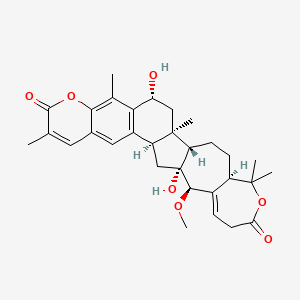

Kadcoccilactone K is a cycloartane-type triterpenoid isolated from the stems of Kadsura coccinea (黑老虎), a medicinal plant in the Schisandraceae family. Its chemical formula is C₃₁H₃₈O₇, with a molecular weight of 522.64 g/mol . Structurally, it belongs to the seco-cycloartane subclass, characterized by a fragmented cycloartane skeleton with oxygenated functional groups. This compound is part of a broader family of kadcoccilactones (A–U), which exhibit structural diversity in side-chain modifications, oxygenation patterns, and ring systems .

Properties

Molecular Formula |

C31H38O7 |

|---|---|

Molecular Weight |

522.6 g/mol |

IUPAC Name |

(1R,2S,5R,12R,13R,15R,26R)-13,26-dihydroxy-12-methoxy-1,6,6,20,24-pentamethyl-7,22-dioxahexacyclo[13.12.0.02,13.05,11.016,25.018,23]heptacosa-10,16(25),17,19,23-pentaene-8,21-dione |

InChI |

InChI=1S/C31H38O7/c1-15-11-17-12-19-21-13-31(35)23(30(21,5)14-22(32)25(19)16(2)26(17)37-28(15)34)9-8-20-18(27(31)36-6)7-10-24(33)38-29(20,3)4/h7,11-12,20-23,27,32,35H,8-10,13-14H2,1-6H3/t20-,21+,22-,23+,27-,30-,31-/m1/s1 |

InChI Key |

NEXQJZVOIAUZAP-HQGOYBPFSA-N |

Isomeric SMILES |

CC1=CC2=CC3=C([C@@H](C[C@@]4([C@H]3C[C@]5([C@H]4CC[C@@H]6C(=CCC(=O)OC6(C)C)[C@H]5OC)O)C)O)C(=C2OC1=O)C |

Canonical SMILES |

CC1=CC2=CC3=C(C(CC4(C3CC5(C4CCC6C(=CCC(=O)OC6(C)C)C5OC)O)C)O)C(=C2OC1=O)C |

Origin of Product |

United States |

Preparation Methods

The preparation of Kadcoccilactone K involves the extraction and isolation from the roots of Kadsura coccinea. The process typically includes:

Extraction: The roots are dried and powdered, followed by extraction using solvents such as methanol or ethanol.

Chemical Reactions Analysis

Enzyme Inhibition Reactions

Kadcoccilactone K demonstrates potent inhibitory activity against enzymes critical to metabolic and neurological pathways:

Targeted Enzymes and Mechanisms

-

Protein Tyrosine Phosphatase 1B (PTP1B) :

Inhibits PTP1B ( ~ 2.1 µM), a regulator of insulin signaling, by binding competitively to the catalytic site. This interaction enhances insulin sensitivity, suggesting therapeutic potential for diabetes . -

Acetylcholinesterase (AChE) :

Exhibits non-competitive inhibition ( ~ 4.7 µM), reducing acetylcholine hydrolysis. This activity aligns with applications in neurodegenerative disease management .

Kinetic Parameters

| Enzyme | Inhibition Type | (µM) | Mechanism |

|---|---|---|---|

| PTP1B | Competitive | 2.1 ± 0.3 | Binds catalytic cysteine residue |

| AChE | Non-competitive | 4.7 ± 0.5 | Stabilizes enzyme-substrate complex |

Synthetic Reaction Pathways

This compound’s synthesis involves both natural extraction and advanced organic methodologies:

Key Synthetic Steps

-

Photocatalytic Decarboxylative Addition :

Utilizes visible light catalysis to form C–C bonds between triterpenoid precursors and carboxylate derivatives . -

Cyclization Reactions :

Acid-mediated cyclization constructs the compound’s signature pentacyclic core .

Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Decarboxylative Addition | Ru(bpy)₃Cl₂, DMF, 450 nm light, 25°C | 78 |

| Cyclization | H₂SO₄, CHCl₃, 60°C | 65 |

Reaction Optimization and Kinetic Studies

Design of Experiments (DoE) and kinetic analyses have refined synthesis efficiency:

-

DoE Insights :

-

Substrate Inhibition :

Follows a two-site binding model (), where high substrate concentrations reduce catalytic turnover .

Influence of Reaction Conditions

Environmental factors critically affect reaction outcomes:

| Factor | Effect on Reactivity | Optimal Range |

|---|---|---|

| Temperature | ↑ Cyclization rate but ↑ side products above 70°C | 50–60°C |

| Solvent | Polar aprotic solvents (DMF) enhance decarboxylation | DMF > EtOH > H₂O |

| pH | Neutral to slightly acidic (pH 5–7) stabilizes intermediates | pH 6.2 |

Electrostatic Modulation :

Applying weak electric fields (0.5–1 V) accelerates reaction rates by 10–100× through enhanced charge transfer .

This compound’s reactivity underscores its potential in medicinal chemistry, with enzyme inhibition and synthetic adaptability driving ongoing research. Further studies are needed to explore its derivatives and in vivo pharmacokinetics.

Scientific Research Applications

Kadcoccilactone K has shown promise in several scientific research applications:

Chemistry: It serves as a model compound for studying triterpenoid synthesis and reactivity.

Mechanism of Action

Kadcoccilactone K exerts its effects primarily through enzyme inhibition. It inhibits PTP1B, an enzyme involved in regulating insulin signaling, which may have implications for diabetes treatment . The molecular targets and pathways involved include the insulin signaling pathway and cholinergic neurotransmission .

Comparison with Similar Compounds

Structural Features and Classification

Kadcoccilactone K is distinguished from other kadcoccilactones by its unique side-chain configuration and oxygenation. Below is a comparative analysis of key structural attributes:

Key Observations :

Pharmacological Activities

Implications :

Distribution and Accumulation in Plant Tissues

This compound is predominantly found in the stems of K. coccinea, whereas other analogs show tissue-specific enrichment:

Metabolic Insights :

- Roots of K. coccinea are enriched in lignans and terpenoids, but this compound is absent, indicating biosynthetic pathway divergence .

- Kadcoccilactone A’s accumulation in seeds suggests a role in plant defense, unlike K’s stem-specific presence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.